Folic acid

Overview

Description

Folic acid, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis . It is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer .

Synthesis Analysis

This compound is synthesized by the body from dietary sources. It is converted into tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is then used in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . A study has shown that liquid chromatography triple quadrupole mass spectrometry is suited for rapid analysis of multiple analytes of similar and different structures and physicochemical properties .Molecular Structure Analysis

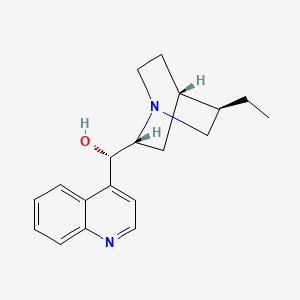

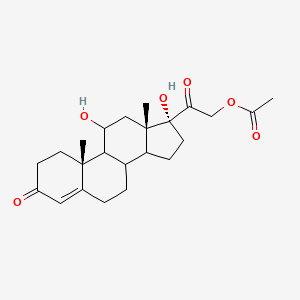

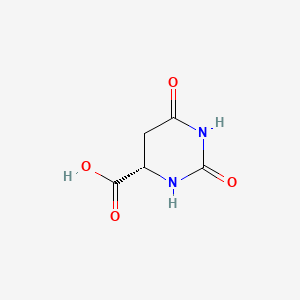

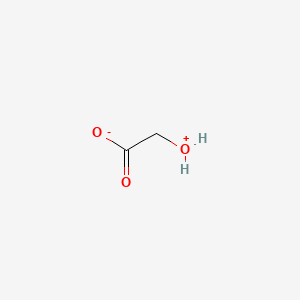

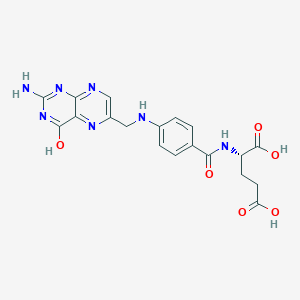

The this compound chemical formula is C19H19N7O6 and its molar mass is 441.40 g mol -1. The molecule is formed by a long chain of 6 members, which also contains one aryl ring join to a dihydropteridine ring .Chemical Reactions Analysis

This compound is a redox-active molecule and can undergo oxidation and reduction reactions . It is relatively more stable in its solid form but is sensitive to heat and light. An aqueous solution of this compound may rapidly decompose in the presence of light .Physical And Chemical Properties Analysis

This compound is a yellow to orange, tasteless, needles crystalline solid. Its melting point is 250 degrees C and above this temperature, it starts decomposing. This compound is slightly soluble in water, ethanol, methanol and butanol solvents. On the other hand, it is insoluble in acetone, chloroform, ether, and benzene .Scientific Research Applications

Prevention of Congenital Heart Defects Folic acid is well-known for its role in preventing neural tube defects, but its impact extends to the prevention of congenital heart defects as well. Studies have shown that abnormal maternal biomarkers of methionine and homocysteine metabolism, which are influenced by this compound, are associated with an increased risk of congenital heart defects. This suggests that this compound may help refine nutritional intervention strategies to reduce such risks, providing clues for further experimental studies (Hobbs et al., 2005).

Immune Function and Natural Killer Cell Cytotoxicity this compound intake, particularly in large amounts, has been shown to affect immune function, specifically natural killer (NK) cell cytotoxicity. This inverse relationship between unmetabolized this compound in plasma and NK cytotoxicity highlights the need for further studies on the effect of long-term high this compound intake on immune function and overall health (Troen et al., 2006).

Cardiovascular Health this compound supplementation has been demonstrated to improve endothelial function in patients at increased risk of atherosclerotic disease due to hypercholesterolemia. This suggests that this compound plays a beneficial role in reducing cardiovascular risk, possibly through mechanisms beyond its role in lowering plasma homocysteine levels (Verhaar et al., 1999).

Gut Health and Probiotic Interaction Research has shown that certain probiotic strains capable of synthesizing folates can significantly increase this compound concentration in human feces. This suggests a complementary endogenous source of folates in the human intestinal environment, which is beneficial for the homeostasis of mucosal enterocytes of the colon and provides a constant bioavailability of this vitamin (Strozzi & Mogna, 2008).

Neurodevelopmental Effects this compound's impact extends to neurodevelopment, where high dosages during pregnancy have been associated with lower levels of cognitive development in children. This emphasizes the need for monitoring and potentially preventing excessive this compound intake during pregnancy, unless medically prescribed, to avoid negative impacts on child neurodevelopment (Valera-Gran et al., 2017).

Epigenetic Modifications this compound supplementation has been linked to changes in DNA methylation patterns in offspring, suggesting a possible mechanism through which this compound affects fetal development and later-life health outcomes. These changes in DNA methylation have been observed in genes involved in a variety of biological processes, indicating a broad impact of maternal this compound intake on the epigenetic landscape of the offspring (Richmond et al., 2018).

Mechanism of Action

Target of Action

Folic acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, this compound is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The primary targets of this compound are the enzymes involved in these processes, including dihydrofolate reductase (DHFR) .

Mode of Action

In order to function within the body, this compound must first be reduced by the enzyme DHFR into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This is an important pathway required for de novo synthesis of nucleic acids and amino acids . This compound’s primary mechanisms of action are through its role as a one carbon donor . Folate helps in the transfer of a single methyl group in various metabolic reactions in the body and in the functioning of the nervous system . It is essential for DNA synthesis .

Biochemical Pathways

This compound participates in several biochemical pathways. It is necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis . It is required for nucleoprotein synthesis and maintenance in erythropoiesis . This compound is also involved in the metabolism of formic acid, the toxic metabolite of methanol, to non-toxic metabolites .

Pharmacokinetics

This compound is absorbed in the proximal part of the small intestine . It is metabolized in the liver and excreted in the urine . The time to peak for oral administration is approximately 1 hour . As humans are unable to synthesize this compound endogenously, diet and supplementation are necessary to prevent deficiencies .

Result of Action

This compound stimulates the production of red blood cells, white blood cells, and platelets in persons suffering from certain megaloblastic anemias . It is used to treat anemia caused by folate deficiency . This compound is also used as a supplement by women during pregnancy to reduce the risk of neural tube defects (NTDs) in the baby . Low levels in early pregnancy are believed to be the cause of more than half of babies born with NTDs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF . When used in high doses such as for cancer therapy, or in low doses such as for Rheumatoid Arthritis or psoriasis, Methotrexate impedes the body’s ability to create this compound . This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects . As a result, supplementation with 1-5mg of this compound is recommended to prevent deficiency and a number of side effects associated with MTX therapy including mouth ulcers and gastrointestinal irritation .

Safety and Hazards

Future Directions

The CDC, Institute of Medicine, and U.S. Preventive Services Task Force all recommend that women of reproductive age take folic acid to help prevent neural tube defects . Prospective studies of cancer development in populations where food is fortified with this compound could indicate whether fortification similar to supplementation moderately increases prostate cancer risk .

Biochemical Analysis

Biochemical Properties

Folic acid is involved in several biochemical reactions as a cofactor. It is converted into its active form, tetrahydrothis compound, which participates in one-carbon transfer reactions. These reactions are critical for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA . This compound interacts with various enzymes, including dihydrofolate reductase, which reduces this compound to dihydrofolate and then to tetrahydrofolate . It also interacts with methylenetetrahydrofolate reductase, which converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key step in the remethylation of homocysteine to methionine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is essential for the proper function of rapidly dividing cells, such as those in the bone marrow, gastrointestinal tract, and developing fetus . This compound influences cell function by participating in the synthesis of nucleotides, which are necessary for DNA replication and repair . It also affects cell signaling pathways and gene expression by providing methyl groups for DNA methylation, an epigenetic modification that regulates gene activity . Additionally, this compound plays a role in cellular metabolism by facilitating the conversion of homocysteine to methionine, thereby reducing the levels of homocysteine, which is associated with cardiovascular diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates folate receptors on the cell surface, which facilitates its transport into the cell . Once inside the cell, this compound is reduced to tetrahydrofolate by the enzyme dihydrofolate reductase . Tetrahydrofolate then participates in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids . This compound also influences gene expression by providing methyl groups for DNA methylation, which can activate or repress specific genes . Additionally, this compound can inhibit or activate certain enzymes, such as methylenetetrahydrofolate reductase, which plays a key role in homocysteine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures, light, or acidic environments . Long-term studies have shown that this compound supplementation can have lasting effects on cellular function, including improved DNA synthesis and repair, reduced homocysteine levels, and enhanced cell proliferation . Excessive intake of this compound over extended periods can lead to adverse effects, such as masking vitamin B12 deficiency and increasing the risk of certain cancers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to prevent neural tube defects and support normal growth and development . High doses of this compound can lead to toxic effects, such as liver damage, impaired kidney function, and altered behavior . Studies in animal models have also demonstrated threshold effects, where a certain minimum dose of this compound is required to achieve its beneficial effects . It is important to carefully monitor and adjust the dosage of this compound to avoid potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate cycle and the methionine cycle . In the folate cycle, this compound is converted to tetrahydrofolate, which then participates in one-carbon transfer reactions to synthesize nucleotides and amino acids . In the methionine cycle, this compound provides methyl groups for the remethylation of homocysteine to methionine, which is essential for the synthesis of proteins and other biomolecules . This compound also interacts with various enzymes and cofactors, such as dihydrofolate reductase and methylenetetrahydrofolate reductase, to regulate these metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The primary transporters for this compound are the reduced folate carrier and the proton-coupled folate transporter, which facilitate its uptake into cells . Once inside the cell, this compound can bind to folate receptors and be transported to various cellular compartments, such as the nucleus and mitochondria . This compound can also accumulate in certain tissues, such as the liver and bone marrow, where it is stored and utilized as needed .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it participates in one-carbon transfer reactions and nucleotide synthesis . It can also be transported to the nucleus, where it provides methyl groups for DNA methylation and gene regulation . Additionally, this compound can be found in the mitochondria, where it supports the synthesis of mitochondrial DNA and proteins . The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022519 | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |

CAS RN |

59-30-3 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Folic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 °F (decomposes) (NTP, 1992), 250 °C | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does folic acid contribute to preventing neural tube defects (NTDs)?

A: this compound plays a crucial role in the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. [] This is particularly critical during periods of rapid cell division and growth, such as during fetal development. Insufficient this compound during the periconceptional period (the time just before and after conception) can disrupt the closure of the neural tube, leading to NTDs like spina bifida and anencephaly. []

Q2: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C19H19N7O6 and a molecular weight of 441.40 g/mol. [, ]

Q3: Is there a link between this compound levels and preeclampsia?

A: Research suggests that lower this compound levels in placental tissue are associated with preeclampsia development. [] In vitro studies have shown that this compound supplementation can enhance the invasive potential of placental trophoblasts, potentially offering a protective effect against preeclampsia. []

Q4: Can this compound supplementation affect cognitive function?

A: While this compound is crucial for central nervous system development, research on its cognitive benefits in elderly individuals with or without dementia has yielded mixed results. [] Some studies found no significant improvement in cognitive function with this compound supplementation, while others reported potential negative effects with high doses. []

Q5: Are there concerns regarding the safety of this compound supplementation?

A: While generally considered safe, excessive this compound intake, particularly from supplements, can lead to high levels of unmetabolized this compound in the blood. [] The long-term effects of this are not fully understood, and some studies suggest potential associations with adverse health outcomes. [, ] One concern is the potential for masking vitamin B12 deficiency, which can have serious neurological consequences. [, , ]

Q6: How do anticonvulsant drugs affect this compound levels?

A: Studies have shown an association between anticonvulsant drug therapy and lower serum folate levels, sometimes leading to megaloblastic anemia. [] The mechanism is thought to involve interference with folate metabolism, potentially through a weak antagonistic effect. []

Q7: How are this compound levels measured in biological samples?

A: Various analytical methods are used to measure this compound levels, including microbiological assays using Lactobacillus casei and chemiluminescence methods. [, ] Researchers have also developed methods to measure this compound absorption using radiolabeled this compound (3H-folic acid). []

Q8: What are the challenges in studying this compound deficiency?

A: Studying chronic this compound deficiency can be challenging due to the ethical considerations of inducing deficiency in humans. [] Animal models, such as rats fed specific diets, have been used to study the effects of this compound deficiency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.